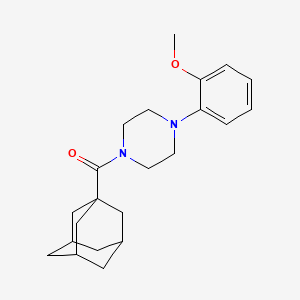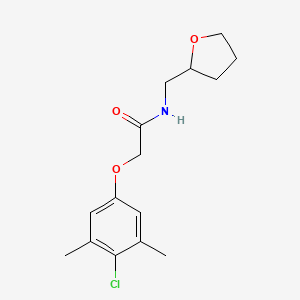![molecular formula C20H21NO2 B4983519 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one CAS No. 5759-56-8](/img/structure/B4983519.png)
3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as EPC or NSC 95397, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of cyclohexenones and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in a variety of cellular processes including cell growth and differentiation.
Biochemical and Physiological Effects:
3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and antioxidant properties, 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have neuroprotective effects in animal models of neurological disorders. 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
実験室実験の利点と制限
One advantage of using 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is that it is relatively easy to synthesize and has been shown to have a variety of biological activities. However, one limitation of using 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more targeted therapies for cancer and neurological disorders. Another area of interest is to study the pharmacokinetics and pharmacodynamics of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in humans, which could provide valuable information for the development of clinical trials. Finally, there is a need for more studies to evaluate the safety and efficacy of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in humans, which could lead to its eventual use as a therapeutic agent.
合成法
The synthesis of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one involves the condensation of 2-ethoxyaniline and cyclohexanone in the presence of a Lewis acid catalyst. The reaction is carried out in a solvent such as toluene or chloroform and requires careful control of temperature and reaction time. The yield of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one can be improved by using a more reactive form of the catalyst or optimizing the reaction conditions.
科学的研究の応用
3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been studied for its potential use in a variety of scientific research applications. One area of interest is cancer research, where 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have anti-tumor activity in vitro and in vivo. 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
3-(2-ethoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-23-20-11-7-6-10-19(20)21-17-12-16(13-18(22)14-17)15-8-4-3-5-9-15/h3-11,14,16,21H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCGPRDARLEINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386610 |
Source


|
| Record name | STK021482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5759-56-8 |
Source


|
| Record name | STK021482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)

![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)


![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)

![4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)

